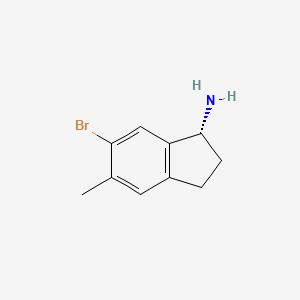
(R)-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a bromine atom, a methyl group, and an indane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: The starting material, 5-methyl-2,3-dihydro-1H-indene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Amination: The brominated intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to yield the desired amine compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: ®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methyl-2,3-dihydro-1H-inden-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 5-methyl-2,3-dihydro-1H-inden-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in asymmetric synthesis to produce chiral compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may influence various biochemical pathways, depending on its specific interactions with target molecules.
Comparación Con Compuestos Similares
®-6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-amine: Similar structure with a chlorine atom instead of bromine.
®-6-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-amine: Similar structure with a fluorine atom instead of bromine.
®-6-Iodo-5-methyl-2,3-dihydro-1H-inden-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in ®-6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-amine imparts unique reactivity and binding properties compared to its halogenated analogs. The size and electronegativity of bromine influence the compound’s chemical behavior and interactions with molecular targets, making it distinct from its chloro, fluoro, and iodo counterparts.
Propiedades
Fórmula molecular |
C10H12BrN |
|---|---|
Peso molecular |
226.11 g/mol |
Nombre IUPAC |
(1R)-6-bromo-5-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1 |
Clave InChI |
JKNDFHIQSYIFBW-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1Br)[C@@H](CC2)N |
SMILES canónico |
CC1=CC2=C(C=C1Br)C(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




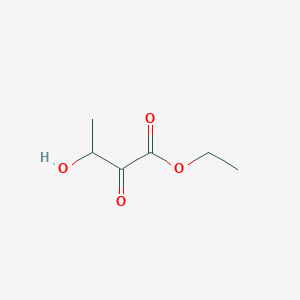
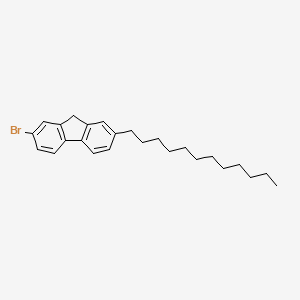
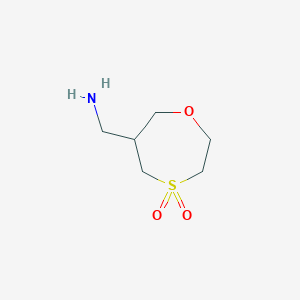
![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)
![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)

![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)

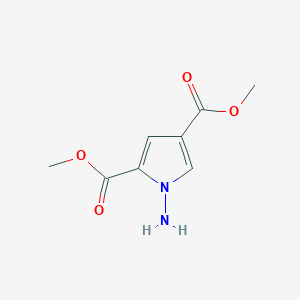
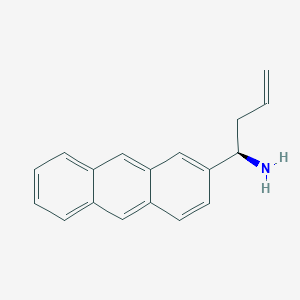

![1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)
